![molecular formula C17H17N3OS B2532518 4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004222-92-7](/img/structure/B2532518.png)

4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related benzo[b]thieno[2,3-d]pyrimidin derivatives has been reported through cyclization reactions starting from 2-acylamino-tetrahydrobenzo[b]thienyl carboxamides. Specifically, derivatives such as 4-oxo-hexahydro-benzo[b]thieno[2,3-d]pyrimidine and its 2-methyl and 2-phenyl derivatives were synthesized, indicating that similar methods could potentially be applied to synthesize the compound .

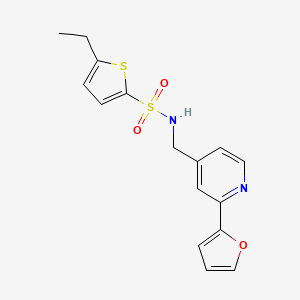

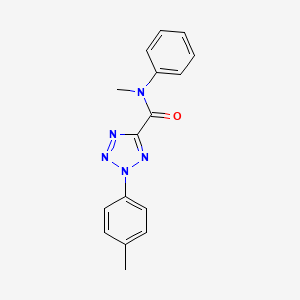

Molecular Structure Analysis

The molecular structure of 4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide would likely exhibit a planar thieno[2,3-d]pyrimidin-4-yl core with a bulky tert-butyl group that could influence its steric properties. The presence of the benzamide group suggests potential for hydrogen bonding and conjugation, which could affect the compound's electronic properties and reactivity .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the related benzo[b]thieno[2,3-d]pyrimidin derivatives were synthesized through cyclization reactions. This suggests that the compound might also undergo similar cyclization reactions or could be used as a precursor for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported, but based on the synthesis and properties of related compounds, it can be inferred that this compound might exhibit good solubility in polar solvents and could form transparent, flexible films. The presence of the tert-butyl group could also influence the compound's solubility and melting point. The related polyamides synthesized from 4-tert-butylcatechol derivatives showed high thermal stability and glass transition temperatures, suggesting that the compound might also exhibit similar thermal properties .

作用機序

Target of Action

The primary target of 4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is the Rho-associated protein kinase (ROCK) . ROCK plays a crucial role in regulating the shape and movement of cells by acting on the cytoskeleton .

Mode of Action

This compound interacts with its target, ROCK, by inhibiting its activity . This inhibition leads to a significant reduction in the phosphorylation level of the ROCK downstream signaling protein, inducing changes in cell morphology and migration .

Biochemical Pathways

The inhibition of ROCK affects several biochemical pathways. Primarily, it impacts the actin cytoskeleton regulatory pathway, which controls cell shape and movement. By inhibiting ROCK, this compound disrupts the normal function of this pathway, leading to changes in cell morphology and migration .

Result of Action

The result of this compound’s action is a change in cell morphology and migration . This is due to the compound’s inhibitory effect on ROCK, which leads to a decrease in the phosphorylation level of the ROCK downstream signaling protein .

特性

IUPAC Name |

4-tert-butyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-17(2,3)12-6-4-11(5-7-12)15(21)20-14-13-8-9-22-16(13)19-10-18-14/h4-10H,1-3H3,(H,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLDBJRBEYDISP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2-[(2s)-2-[(2r)-2-(2-{[(tert-butoxy)carbonyl]aminoacetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate](/img/structure/B2532437.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide](/img/structure/B2532442.png)

![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)

![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2532451.png)

![4-{4-methoxy-[1,4'-bipiperidine]-1'-carbonyl}-N,N-dimethylaniline](/img/structure/B2532457.png)